4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate
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Overview
Description
4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate is a complex organic compound that belongs to the class of Schiff bases and esters This compound is characterized by the presence of a triazole ring, dichlorophenyl group, and dimethoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate typically involves the following steps:
Formation of Schiff Base: The initial step involves the condensation reaction between 2,4-dichloroaniline and salicylaldehyde to form the Schiff base intermediate.
Cyclization: The Schiff base undergoes cyclization with thiourea to form the triazole ring.
Acetylation: The final step involves the acetylation of the triazole derivative with acetic anhydride to yield the target compound.
The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4’-{(E)-[(2,4-Dichlorophenyl)imino]methyl}-4-biphenylyl acetate: Similar structure but with a biphenyl moiety instead of the dimethoxyphenyl group.
2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol: Contains a similar Schiff base and phenyl acetate structure.
Uniqueness
The uniqueness of 4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate lies in its combination of the triazole ring, dichlorophenyl group, and dimethoxyphenyl acetate moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C19H16Cl2N4O4S |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
[4-[(E)-[3-(2,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C19H16Cl2N4O4S/c1-10(26)29-17-15(27-2)6-11(7-16(17)28-3)9-22-25-18(23-24-19(25)30)13-5-4-12(20)8-14(13)21/h4-9H,1-3H3,(H,24,30)/b22-9+ |
InChI Key |
GCAMBJBNUHSMBJ-LSFURLLWSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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